{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, each substituted with different alkyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves multiple steps, starting from the preparation of the individual pyrazole rings. The first step involves the synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole and 3-methyl-1-(propan-2-yl)-1H-pyrazole through cyclization reactions of appropriate precursors. These pyrazoles are then subjected to alkylation reactions to introduce the methyl groups at the desired positions. The final step involves the coupling of these two pyrazole derivatives through a nucleophilic substitution reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of each step. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazole compounds
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: The compound shows promise as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole
- 3-methyl-1-(propan-2-yl)-1H-pyrazole
- 1-(2,2-difluoroethyl)-1H-pyrazole
Uniqueness
The uniqueness of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine lies in its dual pyrazole structure, which imparts distinct chemical and biological properties. This dual structure allows for more versatile interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H21F2N5 |
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Molecular Weight |
297.35 g/mol |
IUPAC Name |
1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C14H21F2N5/c1-10(2)21-8-12(11(3)18-21)6-17-7-13-4-5-20(19-13)9-14(15)16/h4-5,8,10,14,17H,6-7,9H2,1-3H3 |
InChI Key |
KEJYCJMUVMVUKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=NN(C=C2)CC(F)F)C(C)C |
Origin of Product |
United States |
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